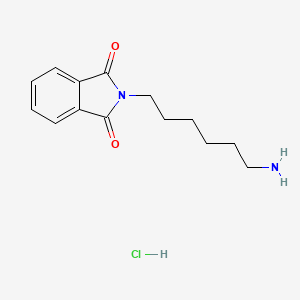
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxy group attached to a phenyl ring and a ketone group on a butane chain
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sodium hydroxide or potassium hydroxide is common to facilitate the condensation reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The phenolic hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the ability of the hydroxy group to donate electrons and neutralize free radicals. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes.
相似化合物的比较
Similar Compounds
2-Hydroxyacetophenone: A precursor in the synthesis of 1-(2-Hydroxyphenyl)-3,3-dimethylbutan-2-one.
4-Hydroxyacetophenone: Similar structure but with the hydroxy group in a different position.
2-Hydroxybenzophenone: Contains a similar phenolic structure but with a different ketone group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyphenyl group and a dimethylbutanone chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h4-7,13H,8H2,1-3H3 |
InChI 键 |
CDUWFNSHGNZIBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)







